(Z)-1-Iodo-2,3,3-trifluoro-1-propene
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Overview
Description
(Z)-1-Iodo-2,3,3-trifluoro-1-propene is an organofluorine compound characterized by the presence of iodine and trifluoromethyl groups attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Iodo-2,3,3-trifluoro-1-propene typically involves the reaction of 1,1,1-trifluoro-2-iodoethane with acetylene under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-Iodo-2,3,3-trifluoro-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like acetonitrile or DMF.
Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are commonly used. The reactions are often performed at low temperatures to control the regioselectivity.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted propene derivatives, halogenated compounds, and various oxidized or reduced species, depending on the specific reaction pathway.
Scientific Research Applications
(Z)-1-Iodo-2,3,3-trifluoro-1-propene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industrial Chemistry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-1-Iodo-2,3,3-trifluoro-1-propene involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups imparts unique reactivity, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-Iodo-2,3,3-trifluoro-1-propene: The (E)-isomer of the compound, which has different spatial arrangement of substituents.
1-Iodo-3,3,3-trifluoropropene: A similar compound without the double bond, leading to different reactivity.
1-Bromo-2,3,3-trifluoro-1-propene: A bromine analog with similar structural features but different reactivity due to the presence of bromine instead of iodine.
Uniqueness
(Z)-1-Iodo-2,3,3-trifluoro-1-propene is unique due to its specific geometric configuration (Z-isomer) and the presence of both iodine and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
(Z)-2,3,3-trifluoro-1-iodoprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3I/c4-2(1-7)3(5)6/h1,3H/b2-1- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIYAKOYXRAKAR-UPHRSURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)F)\F)\I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170994-64-5 |
Source
|
Record name | 2,3,3-trifluoro-1-iodoprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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